molecular formula C14H20N2O3 B2797803 tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate CAS No. 1003589-96-5

tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate

Cat. No. B2797803
CAS RN: 1003589-96-5
M. Wt: 264.325
InChI Key: CFTTZKUQCVRCOW-UHFFFAOYSA-N
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Description

Tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridoazepines and has been found to exhibit promising biological activities, making it a subject of interest for researchers.

Scientific Research Applications

Nucleophilic Reactions and Synthesis

Research on similar compounds indicates that nucleophilic reactions can be used to modify the structure of tert-butyl azepine derivatives, leading to the creation of new compounds with potential biological activities. For example, the reaction of 5-tert-butyl-2-methoxy-3H-azepine with sodium alkoxides resulted in the formation of various 2-alkoxy-3H-azepine derivatives, showcasing the reactivity of azepine derivatives under nucleophilic conditions (Kubota et al., 2003).

Characterization and Structural Analysis

The structural characterization and analysis of tert-butyl azepine derivatives have been performed using various spectroscopic and X-ray crystallography methods. For instance, the synthesis, characterization, thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate demonstrate the compound's molecular structure and stability via intramolecular hydrogen bonding (Çolak et al., 2021).

Synthetic Pathways and Mechanisms

The synthetic pathways to create and modify azepine derivatives involve complex reactions, such as the intramolecular nucleophilic opening of oxirane rings and reactions with electrophiles to yield new N-substituted azepine derivatives. These studies provide insights into the synthetic versatility of azepine derivatives and potential routes for creating novel compounds with specific properties (Moskalenko et al., 2014).

properties

IUPAC Name

tert-butyl 2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-8-6-10-4-5-12(17)15-11(10)7-9-16/h4-5H,6-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTTZKUQCVRCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)NC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate

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